molecular formula C27H24N4O2S B3008530 N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536704-61-7

N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No. B3008530
CAS RN: 536704-61-7
M. Wt: 468.58
InChI Key: COMXXOCXLHNIHG-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic molecule that may be related to various fields of research, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide groups and the introduction of various substituents to achieve desired biological activity. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen was described, leading to the discovery of potent kappa-opioid agonists . This suggests that the synthesis of N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide would likely involve multiple steps, including the formation of the acetamide linkage and the introduction of the pyrimidoindole moiety.

Molecular Structure Analysis

The molecular structure of related compounds can provide insights into the conformation and potential interactions of the compound of interest. For example, the molecule of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide was found to be composed of two approximately planar parts, with an intramolecular hydrogen bond contributing to the planarity of the N-(4,6-dimethylpyrid-2-yl)acetamide group . This indicates that the molecular structure of N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide may also exhibit planarity in certain regions, which could affect its binding properties and reactivity.

Chemical Reactions Analysis

The reactivity of similar compounds in chemical reactions can shed light on the potential behavior of N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide. For instance, the synthesis and characterization of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues revealed different decomposition processes in aqueous solution, with the formation of a nitrenium species that can be trapped by azide . This suggests that the compound may also undergo specific decomposition reactions under certain conditions, which could be relevant for its stability and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can provide a basis for predicting those of N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide. The planarity, intramolecular hydrogen bonding, and reactivity in solution of similar compounds suggest that the compound of interest may have unique solubility, stability, and intermolecular interaction profiles, which could be important for its function and application in various fields, such as drug design or material science.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pyrimido[5,4-b]indole Derivatives : A study by Shestakov et al. (2009) describes the synthesis of 5H-pyrimido[5,4-b]indole derivatives using methyl 3-amino-1H-indole-2-carboxylates, which are structurally related to N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide. This research provides insights into the chemical pathways and reactions involved in creating similar compounds (Shestakov et al., 2009).

  • Structure and Cyclization of N-Acyl-N-Atropisomers : Skladchikov et al. (2013) investigated the synthesis, structure, and cyclization of N-acyl-N-atropisomers, which include molecules similar to the compound . This study helps in understanding the molecular structure and potential reactivity of such compounds (Skladchikov et al., 2013).

  • Crystal Structure Determination : Banfield et al. (1987) conducted a study on heterocyclic derivatives of guanidine, which involved the structural analysis of a compound structurally related to N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide. This research provides detailed insights into the crystal structure of similar compounds, which is crucial for understanding their physical and chemical properties (Banfield et al., 1987).

Biological and Pharmacological Studies

  • Antimicrobial Activity : Debnath and Ganguly (2015) synthesized and evaluated a series of N-aryl acetamide derivatives, similar to the compound , for their antimicrobial properties. Their research suggests potential applications in developing antimicrobial agents (Debnath & Ganguly, 2015).

  • Potential Antitumor Agents : Gangjee et al. (2005) designed and synthesized derivatives related to N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide as potential antitumor agents. This indicates possible applications in cancer research and treatment (Gangjee et al., 2005).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-16-8-11-19(12-9-16)31-26(33)25-24(20-6-4-5-7-22(20)29-25)30-27(31)34-15-23(32)28-21-13-10-17(2)14-18(21)3/h4-14,29H,15H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMXXOCXLHNIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

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